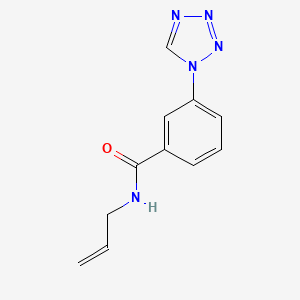
N-allyl-3-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-3-(1H-tetrazol-1-yl)benzamide is a compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
N-allyl-3-(1H-tetrazol-1-yl)benzamide has shown potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. In one study, N-allyl-3-(1H-tetrazol-1-yl)benzamide was found to inhibit the growth of cancer cells in vitro. In another study, it was found to have anti-inflammatory effects in animal models of inflammation. Moreover, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Mecanismo De Acción
The mechanism of action of N-allyl-3-(1H-tetrazol-1-yl)benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the inflammatory response and cell growth. It has also been suggested that it may work by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
N-allyl-3-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. It has also been found to reduce the levels of reactive oxygen species in cells. Moreover, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-allyl-3-(1H-tetrazol-1-yl)benzamide in lab experiments is its potential therapeutic applications. It has shown promising results in various scientific research studies. Moreover, it can be synthesized using various methods, which makes it readily available for use in lab experiments. However, one of the limitations of using N-allyl-3-(1H-tetrazol-1-yl)benzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental conditions.
Direcciones Futuras
For the study of N-allyl-3-(1H-tetrazol-1-yl)benzamide include investigating its mechanism of action, potential use as a drug delivery system, and combination therapy with other drugs to enhance their therapeutic effects.
Métodos De Síntesis
N-allyl-3-(1H-tetrazol-1-yl)benzamide can be synthesized using various methods. One of the most commonly used methods is the reaction between 3-aminobenzamide and sodium azide in the presence of allyl bromide. This reaction yields N-allyl-3-(1H-tetrazol-1-yl)benzamide as the final product. Another method involves the reaction between 3-nitrobenzamide and sodium azide in the presence of palladium on carbon catalyst. This reaction also yields N-allyl-3-(1H-tetrazol-1-yl)benzamide as the final product.
Propiedades
IUPAC Name |
N-prop-2-enyl-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c1-2-6-12-11(17)9-4-3-5-10(7-9)16-8-13-14-15-16/h2-5,7-8H,1,6H2,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHXJAMVBALGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-en-1-yl)-3-(1H-tetrazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5218009.png)

![1-(2,3-dimethylphenyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5218020.png)
![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B5218027.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5218037.png)


![ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5218057.png)
![1-acetyl-4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5218063.png)
![1-{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5218070.png)
![5-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5218077.png)
![2-[4-[(benzylamino)(hydroxy)methylene]-1(4H)-pyridinyl]-1-(4-methylphenyl)ethanone](/img/structure/B5218101.png)
![methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5218102.png)
![N'-[4-(2-methyl-5-oxo-4-propyltetrahydro-2-furanyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B5218106.png)